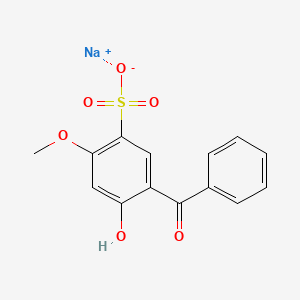

5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid, sodium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ... Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ |

|---|---|

CAS No. |

6628-37-1 |

Molecular Formula |

C14H12NaO6S |

Molecular Weight |

331.30 g/mol |

IUPAC Name |

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid |

InChI |

InChI=1S/C14H12O6S.Na/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19); |

InChI Key |

YCSKILQQVIHGJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.[Na] |

Color/Form |

Light-tan powder |

melting_point |

145 °C |

Other CAS No. |

6628-37-1 |

physical_description |

Dry Powder Light tan solid; [Merck Index] |

Pictograms |

Irritant |

Related CAS |

6628-37-1 (mono-hydrochloride salt) |

solubility |

In water, 2.5X10+5 mg/L at 25 °C 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzophenone 5

Synthetic Pathways for Sulfonated Benzophenones

The industrial production of Benzophenone-5 relies on a multi-step process that begins with the creation of the core benzophenone (B1666685) structure, followed by a specific sulfonation reaction.

Classical Approaches to Benzophenone Core Synthesis Relevant to Benzophenone-5 Precursors

The precursor to Benzophenone-5 is 2-hydroxy-4-methoxybenzophenone (Benzophenone-3 or Oxybenzone). The synthesis of this precursor, and the broader benzophenone family, is typically achieved through classical electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation. wikipedia.orgchemicalbook.com This method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Key methods for synthesizing the benzophenone core include:

Friedel-Crafts Acylation with Benzoyl Chloride: This is a common laboratory and industrial route where benzene (B151609) or a substituted benzene is acylated with benzoyl chloride using aluminum chloride (AlCl₃) as a catalyst. wikipedia.orgoregonstate.edu For the specific precursor of Benzophenone-5, a substituted ether (m-phenylene ether) is reacted with benzoyl chloride. chembk.com

Carbon Tetrachloride Method: This route involves the reaction of benzene with carbon tetrachloride, catalyzed by aluminum chloride, to produce diphenyldichloromethane. Subsequent hydrolysis of this intermediate yields the benzophenone core. wikipedia.orgchemicalbook.com

Phosgene Method: Benzene can react with phosgene, again in the presence of an AlCl₃ catalyst, to form an intermediate that hydrolyzes to benzophenone. chemicalbook.com

The synthesis of the direct precursor, 2-hydroxy-4-methoxybenzophenone, often starts with resorcinol, which is first methylated to form m-phenyldimethyl ether. chembk.com This ether is then subjected to a Friedel-Crafts reaction with benzoyl chloride and AlCl₃ to yield the desired 2-hydroxy-4-methoxybenzophenone. chembk.comscribd.com

Table 1: Classical Synthesis Methods for the Benzophenone Core

| Method | Reactants | Catalyst | Key Intermediate | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene (or derivative) + Benzoyl Chloride | Aluminum Chloride (AlCl₃) | Acylium ion complex | wikipedia.orgoregonstate.edu |

| Carbon Tetrachloride Method | Benzene + Carbon Tetrachloride | Aluminum Chloride (AlCl₃) | Diphenyldichloromethane | wikipedia.orgchemicalbook.com |

| Phosgene Method | Benzene + Phosgene | Aluminum Chloride (AlCl₃) | Acylation intermediate | chemicalbook.com |

Specific Sulfonation Techniques for Benzophenone-5 Production

The defining step in the synthesis of Benzophenone-5 is the introduction of a sulfonic acid (-SO₃H) group onto the 2-hydroxy-4-methoxybenzophenone (Benzophenone-3) ring. This is an electrophilic aromatic substitution reaction where the electrophile is sulfur trioxide (SO₃) or a related species. The sulfonation occurs specifically at the 5-position of the aromatic ring, which is activated by the hydroxyl and methoxy (B1213986) groups. scribd.comatamanchemicals.com

Two primary reagents are used for this industrial sulfonation:

Sulfuric Acid (H₂SO₄): In a common method, Benzophenone-3 is slowly added to concentrated (93%) sulfuric acid with stirring. chembk.comgoogle.com The reaction mixture is heated to temperatures around 70-110°C for several hours. chembk.comgoogle.comguidechem.com Upon cooling, the product crystallizes and can be isolated through filtration and recrystallization. chembk.com A significant drawback of this method is the generation of a large amount of waste acid. google.com

Chlorosulfonic Acid (ClSO₃H): An alternative "cleaner" process involves using chlorosulfonic acid as the sulfonating agent, often in the presence of a solvent like a chlorinated lower alkane or without a solvent. google.comgoogle.com The reaction with chlorosulfonic acid can proceed at lower temperatures (e.g., 20-25°C) and produces hydrogen chloride (HCl) as a byproduct, which can be recycled. google.com This method can lead to a purer product with a higher yield. google.com

Table 2: Comparison of Sulfonation Conditions for Benzophenone-5 Production

| Sulfonating Agent | Reaction Temperature | Reaction Time | Key Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | 70 - 110 °C | 2 - 6 hours | Produces large amount of waste acid. | chembk.comgoogle.comguidechem.com |

| Chlorosulfonic Acid (ClSO₃H) | 20 - 70 °C | 1 - 25 hours | Cleaner process, HCl byproduct can be recycled, potentially higher yield and purity. | google.comgoogle.com |

Derivatization Strategies for Functional Enhancement

The functional groups on Benzophenone-5, particularly the hydroxyl and sulfonic acid moieties, provide reactive sites for further chemical modification. These derivatization strategies are employed to alter the molecule's physical properties or to incorporate it into larger, multifunctional systems.

Esterification Reactions for Benzophenone-5 Derivatives

Esterification is a common strategy to modify the properties of hydroxybenzophenones. The hydroxyl group can be reacted with various acyl chlorides or sulfonyl chlorides to form esters. researchgate.netresearchgate.net While direct esterification of Benzophenone-5 is less common, the principles are demonstrated through reactions with its precursor, 4-hydroxybenzophenone, and other derivatives. These reactions are typically conducted in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) (Et₃N) to neutralize the HCl byproduct. researchgate.net

This derivatization can lead to:

Enhanced Photoinitiating Effects: The resulting benzophenone esters can function as effective photoinitiators for UV-curing applications in coatings and inks. researchgate.netscientific.net

Modified Solubility: The introduction of different functional groups via ester linkages can alter the solubility of the benzophenone derivative, making it more compatible with specific polymer matrices or solvent systems. researchgate.net

New Biological Activities: Studies have shown that synthesizing benzophenone esters and sulfonates can yield compounds with potential anti-inflammatory properties. nih.gov

Table 3: Examples of Esterification Reactions on Benzophenone Scaffolds

| Benzophenone Starting Material | Reagent | Product Type | Application/Property | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzophenone | Benzoyl Chlorides | Benzophenone Esters | Anti-inflammatory Agents | nih.gov |

| Hydroxy-benzophenone | Acyl Chlorides / Sulfonyl Chlorides | Benzophenone Esters / Sulfonic Esters | Photoinitiators for UV Curing | researchgate.netresearchgate.net |

| Polyacrylic acid + 4-Hydroxybenzophenone | Castor Oil | UV-Oligomer with Benzophenone Side Chains | Macromolecular Photoinitiator | scientific.net |

Formation of Benzophenone-5 Conjugates for Supramolecular Chemistry Applications

The benzophenone core is a valuable photophore that can be conjugated to other molecules to create complex supramolecular assemblies. These assemblies are large, ordered structures formed through non-covalent interactions.

A notable example is the conjugation of benzophenone derivatives with self-assembling peptides, such as diphenylalanine (Phe-Phe). rsc.orgacs.org In this strategy, a benzophenone carboxylic acid derivative is chemically linked to the peptide. The resulting conjugate can self-assemble in solution to form nanostructures like fibers, ribbons, and hydrogels. acs.org

The benzophenone unit within these conjugates serves as a localized photoactive component. For instance, benzophenone-diphenylalanine conjugates have been used as supramolecular photocatalysts. rsc.org The self-assembly process creates a nanostructured environment that can influence photochemical reactions, such as the E→Z photoisomerization of stilbene (B7821643) derivatives. rsc.org Furthermore, these photo-responsive gels can be used as templates for spatially controlled photopolymerization, where the gel noodle acts as a localized photoinitiator. acs.org

Photochemical Synthesis and Mechanistic Investigations

The photochemistry of the benzophenone core is one of the most extensively studied topics in organic photochemistry. bgsu.edu While not a method for synthesizing Benzophenone-5 itself, these investigations are crucial for understanding the mechanism by which it and other benzophenones function as photostabilizers.

The primary photochemical process for benzophenone is its excitation by UV light from the ground state (S₀) to an excited singlet state (S₁). It then undergoes a highly efficient intersystem crossing (with nearly 100% yield) to the triplet state (T₁). wikipedia.orgbgsu.edu This triplet state is a diradical and is the key reactive species.

A classic photochemical reaction demonstrating this mechanism is the photoreduction of benzophenone to benzopinacol. bgsu.eduhilarispublisher.com

Excitation & Intersystem Crossing: Benzophenone absorbs a photon (hν) and forms the triplet diradical. (C₆H₅)₂C=O → [(C₆H₅)₂C=O]* (S₁) → [(C₆H₅)₂C-O•]* (T₁)

Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from a suitable donor molecule (R-H), such as an alcohol (like isopropanol), to form a ketyl radical. wikipedia.orgbgsu.edu [(C₆H₅)₂C-O•]* (T₁) + R-H → (C₆H₅)₂C•-OH + R•

Dimerization: Two ketyl radicals then combine (dimerize) to form the stable product, benzopinacol. hilarispublisher.com 2 (C₆H₅)₂C•-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂

This well-established mechanism, where the excited benzophenone molecule dissipates energy through hydrogen abstraction, is fundamental to its role. The ability of the benzophenone core to absorb UV radiation and transition to a triplet state is the basis for its function in sunscreens and as a photoinitiator. wikipedia.orgbgsu.edu

Photo-induced Reactions in Benzophenone-5 Synthetic Pathways

The photochemistry of benzophenone is fundamental to understanding certain synthetic pathways involving its derivatives. Benzophenone is a highly effective photosensitizer, a property that is leveraged in various chemical syntheses. wikipedia.org Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁), and then efficiently undergoes intersystem crossing to a long-lived triplet state (T₁). wikipedia.orgacs.org

The triplet state benzophenone is a diradical that can readily abstract a hydrogen atom from a suitable donor molecule to form a ketyl radical. wikipedia.orgrsc.org This reactivity is a cornerstone of its function in photo-induced reactions.

Key Photo-induced Processes:

Hydrogen Atom Transfer (HAT): The excited triplet state of benzophenone is a potent hydrogen abstractor. This process is fundamental to its use as a photoinitiator for polymerization and other radical reactions. wikipedia.orgresearchgate.net For instance, in the presence of an alcohol like isopropanol (B130326), excited benzophenone abstracts a hydrogen from the alcohol's alpha position, yielding a diphenylhydroxymethyl radical (ketyl radical) and an alcohol-derived radical. bgsu.edu

Energy Transfer: In certain systems, the excited benzophenone can act as an "antenna." Instead of directly participating in a reaction like HAT, it absorbs light energy and transfers it to another molecule. rsc.org A study on a novel isoindoline (B1297411) nitroxide containing a benzophenone chromophore demonstrated that upon UV exposure, the energy absorbed by the benzophenone is efficiently transferred to the nitroxide. This creates an excited state nitroxide that can then induce an efficient hydrogen atom transfer from unactivated alkanes. rsc.org

Photocatalysis: Benzophenone can serve as a metal-free photocatalyst. One study achieved the synthesis of alkylated pyrimidines through a photoinduced coupling between saturated heterocycles and sulfonylpyrimidines, mediated solely by photoexcited benzophenone. nih.gov

Photosensitized Cycloadditions: The ability of benzophenone to act as a sensitizer (B1316253) is utilized in reactions like [2+2] photochemical cycloadditions. In the synthesis of dimethyl cubane-1,4-dicarboxylate, benzophenone was used as an inexpensive sensitizer to facilitate a key cycloaddition step via irradiation. acs.org

Table 1: Summary of Research on Photo-induced Reactions

| Research Focus | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| General Photochemistry | Benzophenone is an effective photosensitizer that forms a long-lived triplet state upon UV irradiation, which can abstract hydrogen atoms to form a ketyl radical. | Establishes the fundamental photochemical behavior used in many synthetic applications. | wikipedia.org, bgsu.edu |

| Energy Transfer Mechanism | Benzophenone can act as an "antenna," absorbing and transferring energy to a linked nitroxide radical, which then performs hydrogen abstraction. | Demonstrates an alternative pathway where benzophenone facilitates a reaction without being consumed. | rsc.org |

| Metal-Free Photocatalysis | Photoexcited benzophenone can mediate the coupling of saturated heterocycles and sulfonylpyrimidines without any metallic catalysts. | Provides a method for C-H functionalization using an organic molecule as the photocatalyst. | nih.gov |

| Sensitized Cycloaddition | Used as a sensitizer in a [2+2] photochemical cycloaddition for the synthesis of a cubane (B1203433) derivative. | Highlights its utility in facilitating complex molecular rearrangements and constructions. | acs.org |

Free-Radical Coupling Mechanisms of Benzophenone-5 Related Compounds

The generation of radicals through photo-induced processes involving benzophenone leads to various coupling reactions. These mechanisms are central to creating new carbon-carbon bonds and have been explored in both simple and complex chemical systems.

The most classic example is the photoreduction of benzophenone to benzopinacol, first observed in the early 20th century. bgsu.eduwm.edu When benzophenone is irradiated in a hydrogen-donating solvent like isopropanol, it forms ketyl radicals. Two of these ketyl radicals can then couple to form benzopinacol, a dimeric alcohol. wm.eduresearchgate.net This reaction is a foundational example of a free-radical coupling reaction initiated by benzophenone.

More advanced synthetic strategies have merged benzophenone's hydrogen atom transfer (HAT) capability with other catalytic cycles to achieve sophisticated molecular couplings.

Key Free-Radical Coupling Mechanisms:

Pinacol Coupling: This involves the reductive coupling of two carbonyl groups. In the case of benzophenone, irradiation in isopropanol leads to two diphenylhydroxymethyl (ketyl) radicals that couple to form benzopinacol. wm.eduresearchgate.net Under certain conditions, coupling can also occur at the para position of the aromatic ring. bgsu.edu

Cross-Electrophile Coupling: A modern approach combines benzophenone HAT photocatalysis with other catalytic systems. One such strategy merges benzophenone photocatalysis with silyl (B83357) radical-induced halogen atom transfer (XAT) and nickel catalysis. acs.orgtorvergata.it In this mechanism, photoexcited benzophenone abstracts a hydrogen atom from a silane, generating a silyl radical. This silyl radical then abstracts a halogen atom from an alkyl halide to produce a carbon-centered radical. This radical is then intercepted by a nickel catalyst, which facilitates a cross-coupling reaction with an aryl electrophile to form a new C(sp³)–C(sp²) bond. acs.orgtorvergata.it

Coupling with Alkyl Radicals: In the context of polymer chemistry, the photoinitiated crosslinking of polyethylene (B3416737) by benzophenone involves the formation of ketyl radicals and polymer alkyl radicals. These different radical species can cross-couple. Studies have identified the formation of α-alkylbenzhydrols, which result from the reaction of ketyl radicals with alkyl radicals generated from the polymer backbone. researchgate.net

Table 2: Summary of Research on Free-Radical Coupling Mechanisms

| Mechanism | Description | Products | Reference(s) |

|---|---|---|---|

| Pinacol Coupling | Two benzophenone-derived ketyl radicals undergo a coupling reaction. | Benzopinacol | wm.edu, researchgate.net, bgsu.edu |

| Nickel-Catalyzed Cross-Electrophile Coupling | Benzophenone photocatalysis is merged with silyl radical-induced XAT to generate carbon radicals from alkyl halides, which are then coupled with aryl halides via a nickel catalyst. | Arylated or alkylated compounds (C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds) | acs.org, torvergata.it |

| Ketyl-Alkyl Radical Cross-Coupling | Benzophenone ketyl radicals couple with alkyl radicals generated from a substrate (e.g., polyethylene). | α-alkylbenzhydrols | researchgate.net |

Environmental Occurrence and Spatial Distribution of Benzophenone 5

Detection in Aquatic Environmental Matrices

The primary route for Benzophenone-5 to enter aquatic environments is through indirect release from wastewater treatment plant (WWTP) effluents, which receive the compound from domestic wastewater. mdpi.comrsc.org Direct release from recreational activities is also a source. rsc.org Once in the aquatic environment, it is considered pseudo-persistent; although it can be degraded, its continuous release from wastewater sources maintains its presence. rsc.org The estimated environmental half-life for Sulisobenzone (B1217978) in a representative water column is approximately 3.5 years. iaea.org

Surface Waters (Rivers, Lakes, Marine Environments)

Sulisobenzone has been detected in various surface water bodies, with concentrations varying by location and proximity to urban or recreational areas.

Rivers and Lakes: In a study of surface waters in Shanghai, China, Benzophenone-4 (BP-4) was detected at concentrations reaching up to 131 ng/L. nih.gov The presence of BP-4 has also been confirmed in river water samples in other studies, often linked to upstream wastewater discharges. mdpi.comnih.gov Research has shown that the degradation of Sulisobenzone can be enhanced in river water under solar irradiation, primarily through reactions with hydroxyl radicals. iaea.orgresearchgate.net

Marine Environments: The detection of Sulisobenzone in marine environments is variable. A study conducted at a beach in Hong Kong Harbor reported a maximum concentration of 339 ng/L. nih.gov In contrast, monitoring studies along the coast of South Carolina, USA, did not detect Sulisobenzone in any of their marine water samples. icriforum.orgnoaa.govmq.edu.au Similarly, it was not detected in samples from four sites around the US Virgin Islands. icriforum.org This variability highlights the influence of local usage patterns and environmental conditions on its distribution.

Table 1: Detection of Benzophenone-5 (Sulisobenzone) in Surface Waters

| Environmental Matrix | Location | Concentration Range / Max Value | Reference(s) |

|---|---|---|---|

| River/Lake Water | Shanghai, China | Up to 131 ng/L | nih.gov |

| Marine Water | Hong Kong Harbor | Max: 339 ng/L | nih.gov |

| Marine Water | Coastal South Carolina, USA | Not Detected | noaa.govmq.edu.au |

| Marine Water | US Virgin Islands | Not Detected | icriforum.org |

Groundwater and Drinking Water Systems

The high mobility of Sulisobenzone in soil suggests a potential for it to leach into groundwater systems. nih.gov Studies have confirmed its presence in groundwater, although specific concentration data is limited in publicly available literature. mdpi.comnih.govrsc.org A 2024 study investigating soil aquifer treatment monitored Benzophenone-4 in aquifer sediments, indicating its transport into subsurface environments. acs.org The presence of benzophenone-type compounds in drinking water sources has been noted, particularly when these sources are impacted by sewage treatment plant effluent. nih.gov

Wastewater Treatment Plant Effluents

Wastewater Treatment Plants (WWTPs) are a major pathway for Benzophenone-5 to enter the environment. mdpi.com While WWTPs can achieve high removal efficiency for many benzophenone (B1666685) compounds, they are not completely effective at eliminating them. rsc.orgnih.gov Consequently, Sulisobenzone is consistently detected in WWTP effluents. rsc.orgiaea.org Studies have shown that four different types of benzophenone compounds have been detected in WWTPs in Hong Kong, with mean concentrations ranging from 18 to 1290 ng/L. taylorandfrancis.com Photodegradation of Sulisobenzone has been observed to be enhanced in filtered wastewater effluent under simulated solar irradiation. iaea.orgresearchgate.net

Presence in Solid Environmental Compartments

While Benzophenone-5 is highly water-soluble, its presence has also been investigated and confirmed in solid environmental matrices like sediments and sewage sludge.

Sediments and Suspended Particulate Matter

Based on its physicochemical properties, Sulisobenzone is not expected to significantly adsorb to suspended solids and sediment. nih.gov The estimated half-life in sediment is long (337.5 days), but its partitioning into sediment is predicted to be low. europa.eu However, detection in this compartment is not absent. A study focusing on aquifer recharge systems found that Benzophenone-4 was detected in aquifer sediment samples, suggesting accumulation over time. acs.org The same study also noted its presence in biofilm within the porous media. acs.org Other research has focused on developing methods for extracting and detecting benzophenones from suspended particulate matter. mdpi.comencyclopedia.pub

Sewage Sludge

Due to the lipophilic nature of some UV filters, they tend to accumulate in sewage sludge during wastewater treatment. researchgate.net Although Benzophenone-5 is hydrophilic, its presence in sludge is still an area of investigation. Analytical methods have been specifically developed for the determination of various benzophenone-type UV filters in sewage sludge samples. researchgate.netacs.org One study reported absolute recoveries for a suite of benzophenones from sludge ranging from 84% to 105%, demonstrating the feasibility of its detection in this matrix. encyclopedia.pub

Table 2: Detection of Benzophenone-5 (Sulisobenzone) in Solid Environmental Compartments

| Environmental Matrix | Finding | Reference(s) |

|---|---|---|

| Aquifer Sediment | Detected in samples during a soil aquifer treatment study. | acs.org |

| Sewage Sludge | Analytical methods developed for detection; detected as part of benzophenone suites. | encyclopedia.pubresearchgate.net |

Occurrence in Biota and Ecological Receptors

Benzophenones, a class of organic compounds utilized as UV filters in a multitude of personal care products, have become contaminants of emerging concern due to their detection in various environmental compartments. nih.gov Their physicochemical properties, particularly their lipophilic character, create a tendency for them to accumulate in the tissues of living organisms. mdpi.com While extensive research has documented the presence of several benzophenone derivatives in biota, specific monitoring data for Benzophenone-5 (BP-5) is notably limited in scientific literature. cosmileeurope.eu It is often evaluated alongside its parent compound, Benzophenone-4. cosmileeurope.eu The following sections detail the available knowledge on the occurrence of benzophenones in aquatic organisms and biofilms, contextualizing the potential for Benzophenone-5 accumulation.

Detection in Aquatic Organisms (e.g., Fish, Mussels)

The presence of benzophenone compounds in aquatic life is well-documented, with studies frequently identifying them in species such as fish and mussels. nih.govulpgc.es These organisms can absorb the compounds directly from contaminated water or through their diet, leading to bioaccumulation. ulpgc.es Mussels, as filter-feeding bivalves, are particularly susceptible to accumulating contaminants from the water column and are often used as bioindicators of pollution. europa.eu

Numerous studies have confirmed the presence of various benzophenones in aquatic species globally. For instance, Benzophenone-3 (BP-3) has been detected in marine and freshwater fish in Spain and Norway. nih.gov A study in Algoa Bay, South Africa, detected several benzophenones in mussels (Perna perna) and two species of fish (Seriola lalandi and Sardinops sagax). ntnu.no Similarly, other benzophenones and their metabolites, like Benzophenone-1 (BP-1), have been found in a wide range of organisms including mussels, jellyfish, and fish. nih.gov

Environmental Fate and Transformation Pathways of Benzophenone 5

Environmental Stability and Persistence Studies

The environmental persistence of Benzophenone-5 is a key factor in determining its potential for long-term environmental impact. Studies have investigated its stability in different environmental matrices, providing insights into its half-life and the factors influencing its degradation.

Half-Life Determinations in Various Environmental Media

The half-life of a compound is a measure of its persistence in a specific environment. For Benzophenone-5, half-life data is most available for aqueous environments, largely due to its use in water-soluble formulations.

In aquatic systems, the photodegradation of Benzophenone-5 is a significant removal pathway. Under simulated solar irradiation near the surface of water bodies, 24-hour averaged half-lives of approximately 4.0 days have been calculated. mdpi.com However, when extrapolated to a more environmentally representative water column, these half-lives can increase substantially to as long as 3.5 years. europa.eu One study noted that direct photolysis of Sulisobenzone (B1217978) is slow, with a direct photolysis rate constant (k_direct) of 5.39 ± 0.28 × 10⁻⁷ s⁻¹. europa.eu Another study estimated the half-life of BP-4 in mid-latitude summertime to be in the range of days to weeks, depending on environmental conditions. atamanchemicals.com

Information regarding the half-life of Benzophenone-5 in soil and sediment is less definitive. While it is generally expected to have low persistence in these compartments, specific degradation rates are not well-documented in the available literature. canada.cacoleparmer.com One source suggests that benzophenone (B1666685), in general, may biodegrade in soil over a period of 5 days, but photolysis on soil surfaces is not considered an important degradation pathway. researchgate.net

Table 1: Reported Half-Life of Benzophenone-5 in Various Environmental Media

| Environmental Medium | Condition | Reported Half-Life | Citation |

|---|---|---|---|

| Water (near surface) | Simulated solar irradiation | ~4.0 days | mdpi.com |

| Water (representative water column) | Extrapolated | 3.5 years | europa.eu |

| Water (mid-latitude, summertime) | - | Days to weeks | atamanchemicals.com |

| Soil | Biodegradation (general benzophenone) | ~5 days | researchgate.net |

Influence of Environmental Factors on Benzophenone-5 Stability

Several environmental factors can significantly influence the stability and degradation rate of Benzophenone-5.

Dissolved Organic Matter (DOM): The presence of dissolved organic matter, such as humic and fulvic acids found in natural waters, can accelerate the photodegradation of Benzophenone-5. mdpi.comeuropa.eu This enhanced degradation is attributed to indirect photolysis, where the excited state of DOM generates reactive oxygen species, such as hydroxyl radicals (•OH), which then degrade the Benzophenone-5 molecule. mdpi.comeuropa.eu

pH: The pH of the surrounding medium can affect the ionic state of Benzophenone-5, which has pKa values of approximately -2.4 for the sulfonic acid group and 7.6 for the hydroxyl group. google.com This means that in most environmental waters (pH 6-8), it will exist as a mix of neutral and anionic forms. csic.esresearchgate.net The speciation can influence its photoreactivity.

Other Substances: The presence of other substances can also impact degradation. For example, the presence of bromide ions, particularly in seawater, can lead to the formation of brominated transformation products. atamanchemicals.com

Transport and Distribution Mechanisms

The movement and partitioning of Benzophenone-5 within the environment are governed by its physicochemical properties and interactions with different environmental matrices.

Sorption and Desorption Dynamics in Porous Media

Benzophenone-5 is expected to have high mobility in soil. canada.ca This is based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 67. canada.ca As an anion in typical environmental pH ranges, it is not expected to adsorb strongly to soils containing organic carbon and clay. google.com The process of sorption and desorption in soils is influenced by the organic matter content and pH. rsc.org

Biofilms, which are communities of microorganisms encased in a polymeric matrix, can act as active sorbents for organic compounds in porous media. researchgate.net The charged nature of the extracellular polymeric substances in biofilms can favor the retention of ionic species like Benzophenone-5. researchgate.net

Partitioning Behavior in Multi-Phase Environmental Systems

The partitioning of a chemical between different environmental phases (e.g., water, sediment, air) is a critical determinant of its fate and potential for exposure. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's lipophilicity and potential to bioaccumulate. For Benzophenone-5, the estimated log Kow is 0.37, suggesting a low potential for bioconcentration in aquatic organisms. An estimated bioconcentration factor (BCF) of 3.2 further supports this. canada.ca

Due to its existence as an anion in most environmental conditions, volatilization from moist soil or water surfaces is not an expected transport pathway. canada.ca

Table 2: Physicochemical Properties Influencing Transport and Distribution of Benzophenone-5

| Property | Value | Implication for Environmental Fate | Citation |

|---|---|---|---|

| Estimated Koc | 67 | High mobility in soil | canada.ca |

| Estimated Log Kow | 0.37 | Low potential for bioaccumulation | |

| Estimated BCF | 3.2 | Low potential for bioconcentration in aquatic organisms | canada.ca |

| pKa | -2.4 (sulfonic acid), 7.6 (hydroxyl) | Exists as an anion in most environmental waters, affecting sorption and volatilization | google.com |

Photolytic Degradation Processes

Photodegradation is a primary transformation pathway for Benzophenone-5 in the environment, particularly in sunlit surface waters. This process can occur through direct absorption of sunlight or indirectly through reactions with photochemically produced reactive species.

Direct photolysis of Benzophenone-5 is considered a slow process. europa.eu The compound absorbs UV radiation, which can lead to its gradual breakdown. canada.ca However, indirect photolysis appears to be a more significant degradation mechanism. mdpi.comeuropa.eu

The main pathway for the enhanced photodegradation of Benzophenone-5 in the presence of dissolved organic matter is through reaction with hydroxyl radicals (•OH). mdpi.comeuropa.eu These highly reactive species are generated when DOM absorbs sunlight. In bromide-rich environments like seawater, reactions with the bromine radical anion (Br2•−) can also be an important transformation pathway. atamanchemicals.com The photodegradation of benzophenones generally follows pseudo-first-order kinetics.

The degradation of Benzophenone-5 can lead to the formation of various transformation products. For instance, under aerobic conditions with activated sludge, several transformation products have been identified, including hydroxylated derivatives.

Biodegradation Pathways

Biodegradation is a key environmental process where microorganisms break down organic compounds. nih.gov For Sulisobenzone (BP-4), this transformation is an important fate pathway, particularly in environments rich in microbial life such as wastewater treatment plants and soil.

Under aerobic conditions, Sulisobenzone (BP-4) is known to biodegrade. researchgate.netnih.govacs.org Studies using activated sludge from wastewater treatment plants have shown that BP-4 is transformed into at least nine different transformation products. researchgate.netacs.org The proposed biodegradation pathway begins with an initial reduction of the keto group in the BP-4 molecule to form a benzhydrol analogue. nih.govacs.org This initial step is followed by a series of subsequent reactions, including oxidation, demethylation (removal of a methyl group), and decarboxylation (removal of a carboxyl group), which result in the formation of extremely polar transformation products. nih.govacs.org

For UV filters in general, biodegradation can occur under both aerobic and anaerobic conditions, often through cometabolism, where the microbe degrades the compound while feeding on another primary energy source. acs.org The presence of labile organic carbon can, therefore, enhance this process. acs.org While specific studies on the anaerobic degradation of BP-4 are limited, research on other benzophenones and related compounds shows that anaerobic transformation does occur, though often at a slower rate than aerobic processes. acs.orgnih.gov

Microbial communities, particularly those organized into biofilms, play a critical role in the degradation of pollutants like Sulisobenzone (BP-4). acs.org A biofilm is a community of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances (EPS). acs.orgnih.gov This structure offers protection to the microbes and can act as an effective sorbent for organic compounds. acs.orgnih.gov

In porous media such as soil and aquifers, biofilms have a dual function in the fate of BP-4: they act as both bioaccumulators and biodegraders. acs.org The biofilm matrix can trap and concentrate hydrophobic compounds from the water phase. acs.org This accumulation within the biofilm's active microbial environment ensures that significant biodegradation can occur, even if the intrinsic degradation rates are low. acs.org The structure of the microbial community within the biofilm is a key factor, as different species possess different metabolic capabilities for degrading pollutants and any associated inhibitors. mdpi.com

The biotransformation of Sulisobenzone (BP-4) is mediated by specific microbial enzymes. Although the individual enzymes have not been isolated in the context of BP-4 degradation, the observed chemical transformations allow for the inference of the enzyme classes involved.

The initial step in the aerobic pathway is the reduction of the ketone functional group to a secondary alcohol (a benzhydrol analogue). nih.govacs.org This reaction is catalyzed by reductase enzymes. Following this initial reduction, a cascade of other enzymatic reactions occurs. The subsequent proposed steps include:

Oxidation: Likely carried out by oxidase or oxygenase enzymes, which introduce oxygen atoms into the molecule. nih.gov

Demethylation: The removal of a methyl group is facilitated by demethylase enzymes. nih.gov

Decarboxylation: The removal of a carboxyl group is catalyzed by decarboxylase enzymes. nih.gov

These enzymatic processes collectively break down the parent BP-4 molecule into a series of smaller, more polar transformation products, which constitutes its biodegradation pathway. nih.govacs.org

Transformation Products (TPs) Identification and Characterization

The environmental transformation of Benzophenone-5 (BP-5), also known as Sulisobenzone and Benzophenone-4 (BP-4), leads to a variety of transformation products (TPs). These reactions are primarily driven by processes such as chlorination during water disinfection, advanced oxidation processes (AOPs), and biodegradation. The resulting TPs can have different chemical properties and environmental fates compared to the parent compound.

Formation of Hydroxylated and Carboxylated Benzophenone-5 Transformation Products

The introduction of hydroxyl and carboxyl groups is a key pathway in the degradation of many organic pollutants, including benzophenone-type UV filters.

Research into the biotransformation of BP-5 under aerobic conditions using activated sludge has shown that its degradation pathway begins with the reduction of the keto moiety to form a benzhydrol analogue. nih.gov Subsequent reactions, including oxidation and demethylation, lead to the formation of highly polar TPs. nih.gov While specific hydroxylated TPs of BP-5 are formed through these processes, primary biodegradation of benzophenones, in general, often results in hydroxylated products. nih.gov

Advanced oxidation processes (AOPs) are also significant contributors to the formation of hydroxylated derivatives. Studies using UV/H₂O₂ and UV/persulfate processes have identified the formation of hydroxylated intermediates from BP-5. mdpi.comresearchgate.netnih.gov For instance, in the UV/H₂O₂ process, 12 different intermediates of BP-4 were identified, with degradation occurring through reactions initiated by hydroxyl radicals (•OH), including hydroxylation, dihydroxylation, and demethylation. researchgate.net Similarly, the oxidation of 2,2'-dihydroxy-4-methoxybenzophenone (BP-8) has been shown to proceed through steps involving hydroxylation and carboxylation. nih.gov While direct evidence for specific carboxylated products of BP-5 is limited in the reviewed literature, the formation of phenolic and benzoic acid-like products has been noted as a result of the hydrolysis of ester intermediates formed during chlorination processes. researchgate.netnih.govnih.gov This suggests that carboxylation is a plausible, albeit less directly documented, transformation pathway for BP-5.

The table below summarizes the types of hydroxylated and carboxylated TPs that are indicated in the literature for Benzophenone-5 and related compounds.

| Transformation Process | Parent Compound | Transformation Product Type | Reference |

| Aerobic Biodegradation | Benzophenone-5 (BP-4) | Benzhydrol analogue, other polar TPs | nih.gov |

| General Biodegradation | Benzophenones | Hydroxylated BPs | nih.gov |

| UV/H₂O₂ Process | Benzophenone-5 (BP-4) | Hydroxylated, Dihydroxylated intermediates | researchgate.net |

| Ferrate(VI) Oxidation | Benzophenone-5 (BP-4) | Hydroxylated products | mdpi.com |

| Chlorination (Hydrolysis of intermediates) | Benzophenone-5 (BP-4) | Phenolic and benzoic products | researchgate.netnih.gov |

| Oxidation | Benzophenone-8 (BP-8) | Hydroxylated and Carboxylated products | nih.gov |

Chlorination By-products of Benzophenone-5 and Related Derivatives

During water disinfection, BP-5 readily reacts with free chlorine, leading to the formation of various chlorinated and other by-products. qucosa.de The transformation pathways are complex and dependent on factors like pH and the concentration of the chlorinating agent. researchgate.netnih.govnih.gov

Several distinct reaction routes have been identified:

Electrophilic Substitution: The primary reaction is the substitution of hydrogen atoms on the phenolic ring with chlorine, forming mono-, di-, and even tri-chlorinated analogues of BP-5. researchgate.netnih.gov

Desulfonation: A key transformation involves the replacement of the sulfonic acid group with a chlorine atom, a type of ipso-substitution. This reaction is preferred in neutral aqueous solutions where the sulfonic group is ionized. researchgate.netnih.govchem-soc.si

Baeyer-Villiger Type Oxidation: The carbonyl group of the ketone can be oxidized to form a phenyl ester derivative. researchgate.netnih.gov

Hydrolysis: The ester by-products formed can then be hydrolyzed, breaking down into corresponding phenolic and benzoic acid compounds. researchgate.netnih.govnih.gov

Decarboxylation: In some intermediates, the carboxyl group can be replaced by a chlorine atom. researchgate.netnih.gov

Studies have identified several specific chlorinated by-products of BP-5. For example, in a neutral aqueous environment, chlorination can lead to the formation of 5-chloro-2-hydroxy-4-methoxybenzophenone (resulting from desulfonation and chlorination) and 3,5-dichloro-2-hydroxy-4-methoxybenzophenone. chem-soc.si In the presence of iodide ions during chlorination, iodinated disinfection by-products can also be formed. nih.gov

The following table details some of the identified chlorination by-products of Benzophenone-5.

| Transformation Pathway | Identified By-product | Chemical Formula (example) | Reference |

| Electrophilic Substitution | Mono-chlorinated BP-4 analogues | C₁₄H₁₁ClO₆S | researchgate.netnih.gov |

| Electrophilic Substitution | Di-chlorinated BP-4 analogues | C₁₄H₁₀Cl₂O₆S | researchgate.netnih.gov |

| Electrophilic Substitution | Tri-chlorinated BP-4 analogues | C₁₄H₉Cl₃O₆S | researchgate.netnih.gov |

| Desulfonation & Chlorination | 5-chloro-2-hydroxy-4-methoxybenzophenone | C₁₄H₁₁ClO₃ | chem-soc.si |

| Desulfonation & Di-chlorination | 3,5-dichloro-2-hydroxy-4-methoxybenzophenone | C₁₄H₁₀Cl₂O₃ | chem-soc.si |

| Baeyer-Villiger Oxidation | Phenyl ester derivatives | Not Specified | researchgate.netnih.gov |

| Hydrolysis of Ester TP | Phenolic and benzoic products | Not Specified | researchgate.netnih.gov |

Assessment of Transformation Product Persistence

Studies on the photostability of chlorinated TPs have shown that some are less stable than the parent BP-5 compound. For instance, dichloro-derivatives of the related Benzophenone-3 were found to be less stable in water under UV-A irradiation than the parent compound, which is not the case for monochloro-derivatives. chem-soc.si This suggests that sunlight can play a role in the further degradation of certain chlorinated by-products.

However, not all transformation products are readily degraded. One study noted the formation of a by-product that remained persistent in the solution after 80 minutes of reaction with chlorine. researchgate.net Furthermore, research on the degradation of BP-5 in a UV/chlorine process revealed a complex behavior where a transformation between a chlorinated product and the parent BP-5 was reversible. nih.gov The chlorinated by-product could undergo photolytic dechlorination, leading to a rebound in the concentration of BP-5. nih.gov This indicates that under certain conditions, such as the presence of UV light, some chlorinated TPs may not be terminal products but can revert to the parent compound, complicating the assessment of their ultimate environmental fate.

In aerobic biodegradation studies, the transformation of BP-5 led to the formation of at least nine different TPs, which were found to be more toxic to the bacterium Vibrio fischeri than BP-5 itself. nih.gov The formation of these more polar and potentially persistent metabolites highlights the need to consider TPs in environmental risk assessments. qucosa.de

Photochemical and Photophysical Studies of Benzophenone 5

Ultraviolet Absorption Characteristics and Electronic Transitions

The ability of benzophenone (B1666685) derivatives to absorb UV radiation is rooted in their electronic structure, which allows for specific electronic transitions upon photon absorption. The conjugated system formed by the phenyl rings and the carbonyl group gives rise to characteristic absorption bands in the UV spectrum. nih.gov These absorptions are mainly attributed to two types of electronic excitations: π→π* and n→π*. nih.gov

The electronic absorption spectrum of the benzophenone chromophore is characterized by distinct bands corresponding to π→π* and n→π* transitions.

π→π Transitions: These are high-energy, high-intensity absorptions that involve the excitation of an electron from a bonding π orbital to an antibonding π orbital. mdpi.com These transitions are associated with the aromatic system (the phenyl rings) and the C=O group. mdpi.comresearchgate.net In the parent benzophenone molecule, these transitions give rise to strong absorption bands, typically observed at shorter wavelengths in the UV spectrum. mdpi.comscialert.net For instance, in n-heptane, benzophenone exhibits π→π* transitions around 203.6 nm and 248.2 nm. mdpi.com

n→π Transitions: This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen atom to an antibonding π orbital of the carbonyl group. edinst.commsu.edu Compared to π→π* transitions, the n→π* transition is typically lower in energy and has a much lower intensity. msu.edu This transition is formally forbidden by symmetry selection rules, which accounts for its weak absorption. For benzophenone in non-polar solvents, this transition appears as a weak band at longer wavelengths, around 340-350 nm. mdpi.comunipi.it

The conjugated structure of benzophenones allows for efficient delocalization of electrons, which is crucial for their function as UV absorbers. nih.gov For Benzophenone-5's acidic form, sulisobenzone (B1217978) (Benzophenone-4), characteristic absorption peaks are found at approximately 286 nm, corresponding to the UVB range, and a weaker one around 325-340 nm in the UVA range. nih.govmdpi.com

The solvent environment can significantly influence the position and intensity of the UV absorption bands of benzophenone derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states. Studies on the parent benzophenone molecule illustrate these effects clearly.

The n→π* transition typically undergoes a hypsochromic (blue) shift when the solvent polarity increases, particularly in protic solvents like ethanol (B145695) and water. mdpi.comscialert.net This is because the non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with protic solvent molecules. This hydrogen bonding stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. scialert.netacs.org

Conversely, the π→π* transitions generally experience a bathochromic (red) shift in polar solvents. mdpi.comscialert.net The π* excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, which lowers the transition energy. scialert.net

The table below summarizes the solvatochromic shifts observed for the parent benzophenone molecule in different solvents, which provides a model for the behavior of Benzophenone-5.

| Solvent | Dielectric Constant (ε) | Band I (π→π) (nm) | Band II (π→π) (nm) | Band III (n→π*) (nm) |

| n-Heptane | 1.9 | 203.6 | 248.2 | 346.6 |

| n-Hexane | 1.88 | 205.3 | 247.6 | ~340-350 |

| Ethanol | 24.5 | 205.6 | 252.2 | 334.0 |

Data compiled from multiple sources. mdpi.comscialert.net

Excited State Dynamics and Energy Transfer

Upon absorbing a UV photon and reaching an excited singlet state (S₁ or S₂), Benzophenone-5 undergoes a series of rapid and efficient photophysical processes to dissipate the absorbed energy, thereby preventing it from causing photodegradation to the product it is designed to protect.

One of the most critical properties of the benzophenone chromophore is its exceptionally efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). wikipedia.org The quantum yield for this process is nearly 100%. wikipedia.orgedinst.com

The process often follows this pathway:

Initial excitation populates a singlet state, either the S₁(n,π) state directly or a higher energy S₂(π,π) state, which then rapidly internally converts to the S₁ state. edinst.comedinst.com

From the S₁(n,π) state, a very fast and efficient intersystem crossing occurs. According to El-Sayed's rules, ISC is more efficient between states of different orbital character. Therefore, the transition from the S₁(n,π) state to a nearby T₂(π,π*) state is highly favored. edinst.comnih.gov

Following population of the T₂(π,π) state, the molecule undergoes rapid internal conversion to the lowest triplet state, T₁(n,π). acs.orgrsc.org

This entire sequence from the S₁ state to the T₁ state is extremely fast, occurring on a picosecond timescale in solution. researchgate.netnih.gov The resulting long-lived triplet state is the key intermediate responsible for the subsequent photochemical reactions of benzophenones. edinst.comhilarispublisher.com

The T₁(n,π) triplet state of benzophenone has the character of a diradical (or biradicaloid), with one unpaired electron on the carbonyl oxygen and another in the π system. wikipedia.orgnih.gov This makes the excited triplet state a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable donor molecule (often represented as R-H) present in its environment. wikipedia.orgnih.govpsu.edu

This reaction produces a benzophenone ketyl radical and a substrate radical (R•). psu.eduacs.org The reaction can be generalized as: ³BP* + R-H → BP-OH• + R•

This reactivity is a cornerstone of benzophenone photochemistry and is exploited in various applications, though in the context of sunscreens, it can also lead to the generation of reactive radical species. The efficiency of hydrogen abstraction depends on the nature of the hydrogen donor and the solvent environment. acs.org

The solvent environment not only affects the absorption spectrum (solvatochromic shifts) but also profoundly influences the excited-state dynamics.

Influence on Intersystem Crossing : The relative energies of the S₁(n,π) and T₂(π,π) states can be modulated by the solvent. In polar, hydrogen-bonding solvents, the S₁(n,π*) state is destabilized (blue-shifted), which can alter the energy gap between the singlet and triplet states, potentially affecting the rate of intersystem crossing. acs.orgacs.org

Influence on Hydrogen Abstraction : The rate of hydrogen atom abstraction by the triplet-state benzophenone can be significantly altered by the solvent. scispace.com Solvents can influence the reaction through specific interactions, such as hydrogen bonding to the triplet-state benzophenone, or by altering the properties of the hydrogen-donor substrate. acs.orgacs.org For example, studies have shown that hydrogen bonding between triplet-state benzophenone and phenol (B47542) accelerates the hydrogen-atom abstraction reaction. acs.org In some cases, the solvent itself can act as a hydrogen donor. acs.org The lifetime of the triplet state, and thus its opportunity to react, is also dependent on the solvent and the presence of quenchers like molecular oxygen. edinst.com

Photosensitization Mechanisms of Benzophenone-5

Benzophenone-5, a sulfonated derivative of benzophenone, exhibits significant photochemical activity, primarily functioning as a photosensitizer. Photosensitization is a process where a molecule, the photosensitizer, absorbs light energy and then transfers this energy to another molecule, which subsequently undergoes a chemical reaction. Benzophenone and its derivatives are classic examples of Type II photoinitiators. nih.gov Unlike Type I photoinitiators that undergo direct bond cleavage upon irradiation to form radicals, Type II initiators like Benzophenone-5 require a co-initiator or hydrogen donor to generate the radical species necessary for initiating chemical processes such as polymerization. nih.gov The core of this mechanism lies in the efficient population of its triplet excited state upon absorbing UV radiation.

Role of Benzophenone-5 as a Triplet Sensitizer (B1316253) in Photochemical Reactions

The function of Benzophenone-5 as a photosensitizer is intrinsically linked to its electronic structure and photophysical properties. Upon absorbing a photon of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically through an n → π* transition. hilarispublisher.commedicaljournals.se For benzophenones, the subsequent step is a highly efficient and rapid process known as intersystem crossing (ISC), where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). wikipedia.orgntu.edu.sgnih.gov This transition is highly probable, with a quantum yield approaching 100% in many benzophenone systems. wikipedia.orgnih.gov

The resulting triplet state is a diradical species with a significantly longer lifetime than the singlet excited state. ntu.edu.sg This extended lifetime allows the excited benzophenone molecule to interact with other molecules in the system. As a triplet sensitizer, Benzophenone-5 can participate in photochemical reactions primarily through two pathways:

Energy Transfer: The triplet Benzophenone-5 can transfer its excitation energy to a suitable acceptor molecule, causing the acceptor to reach its own triplet state while the Benzophenone-5 returns to its ground state. hilarispublisher.comntu.edu.sg This process is fundamental in reactions where the target molecule does not efficiently absorb light or fails to form a reactive triplet state on its own. The efficiency of this energy transfer is governed by the triplet energy levels of the donor (Benzophenone-5) and the acceptor.

Hydrogen Abstraction: The triplet state of benzophenone is known to efficiently abstract a hydrogen atom from a suitable hydrogen donor (often a solvent, monomer, or a specific co-initiator like an amine or thiol). wikipedia.orgacs.org This reaction generates a ketyl radical from the benzophenone and a new radical from the hydrogen donor molecule. wikipedia.orgacs.org These newly formed radicals are the active species that initiate subsequent chemical reactions, most notably polymerization. acs.org

The table below summarizes key photophysical properties of the parent compound, benzophenone, which are foundational to understanding the behavior of its derivatives like Benzophenone-5.

| Property | Value/Description | Reference(s) |

| Excitation Transition | n → π* | hilarispublisher.com |

| Intersystem Crossing (ISC) Yield | Nearly 100% (S₁ → T₁) | wikipedia.org |

| Triplet State Energy (T₁) | ~69 kcal/mol | hilarispublisher.com |

| Triplet State Lifetime | Varies by environment; can be several microseconds | psu.edu |

| Primary Photoreaction | Hydrogen abstraction from a donor molecule | wikipedia.orgacs.org |

Applications in Photo-initiated Polymerization and Curing Systems

The ability of Benzophenone-5 to act as a potent triplet sensitizer and generate free radicals makes it a valuable component in industrial applications, particularly in photo-initiated polymerization and UV curing. cosmileeurope.eudrugbank.com These technologies are used to rapidly transform liquid monomer and oligomer formulations into solid, cross-linked polymers for coatings, inks, adhesives, and 3D printing. wikipedia.orgontosight.airesearchgate.net

In a typical UV-curable system, Benzophenone-5 is included in the formulation along with polymerizable monomers (e.g., acrylates), oligomers, and a hydrogen donor co-initiator. nih.gov The curing process is initiated as follows:

Light Absorption: The system is exposed to UV light, which is preferentially absorbed by Benzophenone-5. nih.gov

Triplet Formation: Benzophenone-5 undergoes intersystem crossing to its reactive triplet state. wikipedia.org

Radical Generation: The excited Benzophenone-5 abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine) or the monomer itself. nih.govacs.org This creates a ketyl radical and a highly reactive alkylamino radical (in the case of an amine co-initiator). nih.gov

Polymerization Initiation: The newly formed radicals, particularly the one derived from the co-initiator, attack the double bonds of the acrylate (B77674) or other monomers, initiating a free-radical chain polymerization reaction. acs.org

Curing: The chain reaction propagates rapidly, leading to the formation of a highly cross-linked, solid polymer network, a process known as curing. researchgate.net

This photosensitization mechanism is leveraged in various industrial settings. For instance, benzophenone-initiated polymerization has been used to create hydrogel coatings on polymer surfaces and to graft functional polymers onto substrates. nih.govmdpi.commdpi.com

The table below outlines research findings related to the use of benzophenone as a photoinitiator.

| Application/System Studied | Monomer(s) | Key Findings | Reference(s) |

| Surface Modification of PDMS | Acrylamide (AAm), N-isopropylacrylamide (NIPAM), Hydroxyethyl methacrylate (B99206) (HEMA) | Benzophenone-initiated UV polymerization successfully created hydrogel coatings. Coating properties were dependent on monomer concentration and UV exposure time. | mdpi.com |

| Photo-grafting Polymerization | Methacrylic acid (MAA), Styrene (St), Methyl methacrylate (MMA) | Benzophenone abstracts hydrogen from the substrate surface (LDPE), creating radicals that initiate graft polymerization of various monomers. | nih.gov |

| Vertical Alignment of Liquid Crystals | Dianhydride (BTDA) and Diamine (DMMDA) to form Polyimide (PI), then grafted with Dodecyl Acrylate (DA) | Polyimide containing benzophenone groups acted as a photoinitiator to graft acrylate polymers, inducing vertical alignment of liquid crystals. | mdpi.com |

| General Free Radical Polymerization | Styrene | Benzophenone acts as a photosensitizer for benzoyl peroxide, enabling polymerization with visible light where the primary initiator does not absorb. | ntu.edu.sg |

Advanced Analytical Methodologies for Environmental Quantification of Benzophenone 5

Comprehensive Sample Preparation Techniques

Effective sample preparation is a critical preceding step to instrumental analysis, aimed at extracting and concentrating Benzophenone-5 from complex environmental samples while minimizing matrix interference. The choice of technique is often dictated by the sample matrix (e.g., water, soil, sediment) and the required detection limits.

Solid-Phase Extraction (SPE) and its Derivatives (e.g., Dispersive SPE)

Solid-Phase Extraction (SPE) is a widely utilized and highly effective technique for the extraction and pre-concentration of Benzophenone-5 from aqueous samples. mdpi.comnih.gov This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

For the analysis of benzophenones in water, SPE cartridges are a common choice. nih.gov One study detailing the analysis of several UV filters, including Sulisobenzone (B1217978) (Benzophenone-4, a closely related compound), in water samples employed Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges with a 500 mg bed mass. noaa.gov The general procedure involves acidifying the water sample, for instance to pH 2 with hydrochloric acid, before loading it onto the conditioned cartridge. noaa.gov Elution of the retained analytes is then typically achieved using a mixture of organic solvents, such as a 1:1 mixture of methanol (B129727) and acetone. noaa.gov Research has demonstrated high recovery rates for benzophenone (B1666685) derivatives from water samples using Oasis HLB SPE cartridges, often ranging from 91% to 96%. nih.gov

For more complex matrices like sludge, a preliminary solid-liquid extraction may be necessary before the SPE cleanup. nih.gov This can involve freeze-drying the sample followed by extraction with a solvent mixture like methanol/water (e.g., in a 5:3 ratio). nih.gov The extract is then acidified before proceeding with the SPE protocol. nih.gov

Dispersive Solid-Phase Extraction (dSPE) is a variation of SPE that involves dispersing the sorbent material directly into the sample solution. This increases the surface area for interaction and can lead to faster extraction times. mdpi.com For the analysis of benzophenones, novel sorbents like zeolitic imidazolate framework-8 (ZIF-8) have been used in dSPE, achieving recoveries of 81.2% to 94.1% from various water samples. mdpi.com Another approach involves magnetic dSPE (mDSPE), where magnetic nanoparticles are used as the sorbent, allowing for easy separation of the sorbent from the sample using an external magnet. mdpi.com

| Parameter | Details for Benzophenone-5 Analysis | References |

| SPE Sorbent | Oasis HLB (Hydrophilic-Lipophilic Balance) | noaa.govnih.gov |

| Sample Pre-treatment | Acidification to pH 2 | noaa.gov |

| Elution Solvents | Methanol/acetone (1:1, v/v) | noaa.gov |

| Typical Recoveries | 91% - 96% (from water) | nih.gov |

| dSPE Sorbents | Zeolitic imidazolate framework-8 (ZIF-8), Magnetic Nanoparticles | mdpi.com |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classical extraction technique that remains relevant for the isolation of benzophenones from environmental samples, particularly from solid and semi-solid matrices like soil and sediment. mdpi.comencyclopedia.pub The method is based on the differential solubility of the analyte in two immiscible liquid phases.

For the analysis of benzophenones in sediment and sludge, a common approach involves an initial extraction with an organic solvent. encyclopedia.pub One study reported using a mixture of methanol and ethyl acetate (B1210297) (15:85 v/v) for this purpose. encyclopedia.pub This procedure yielded recoveries greater than 80% for most benzophenones from sediments and over 70% from sludge. encyclopedia.pub In some cases, the organic extract is then washed with a salt solution, such as 5% sodium chloride, to remove water-soluble impurities. koreascience.kr For soil samples, LLE has been employed with recoveries for benzophenone reported to be in the range of 51-59%. koreascience.kr The choice of extraction solvent is crucial and can include n-hexane, diethyl ether, chloroform, ethyl acetate, and dichloromethane. google.com

| Parameter | Details for Benzophenone-5 Analysis | References |

| Application Matrix | Sediment, Sludge, Soil | mdpi.comencyclopedia.pubkoreascience.kr |

| Extraction Solvents | Methanol/Ethyl Acetate (15:85, v/v), n-Hexane | encyclopedia.pubkoreascience.kr |

| Washing Solution | 5% Sodium Chloride | koreascience.kr |

| Typical Recoveries | >80% (sediment), >70% (sludge), 51-59% (soil) | encyclopedia.pubkoreascience.kr |

Microextraction Techniques (e.g., Stir Bar Sorptive Extraction, Dispersive Liquid-Liquid Microextraction, Microextraction by Packed Sorbent)

In recent years, there has been a significant shift towards miniaturized extraction techniques that offer advantages such as reduced solvent consumption, lower costs, and faster sample throughput. researchgate.net

Stir Bar Sorptive Extraction (SBSE) is a technique where a magnetic stir bar coated with a sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), is used to extract analytes from a sample. csic.es For the analysis of benzophenones in soil, a method involving an initial extraction with methanol followed by SBSE of the extract has been described. mdpi.com The PDMS-coated stir bar is placed in the sample and stirred for a set period, after which the analytes are thermally desorbed or back-extracted with a solvent. csic.es

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction method. It involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets. sci-hub.ru This maximizes the surface area for extraction. For the analysis of benzophenone-type UV filters, various DLLME methods have been developed, sometimes incorporating in-situ formation of ionic liquids as the extraction phase. mdpi.comthegoodscentscompany.com

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE where a small amount of sorbent (1-4 mg) is packed into a syringe. mdpi.com This technique combines sample extraction, pre-concentration, and clean-up in a single device. mdpi.com MEPS has been successfully applied to the analysis of benzophenones in water and cosmetic samples, offering a fast and simple alternative to traditional SPE with significantly reduced solvent use. mdpi.comresearchgate.net An automated MEPS method coupled with LC-MS/MS has been developed for the determination of endocrine disruptors, including benzophenones, in wastewater. nih.gov

| Technique | Description | Application for Benzophenones | References |

| Stir Bar Sorptive Extraction (SBSE) | A coated magnetic stir bar extracts analytes from the sample. | Used for the analysis of benzophenones in water and soil extracts. mdpi.comcsic.es | mdpi.comcsic.es |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the sample. | Applied for the preconcentration of benzophenone-type UV filters from water samples. mdpi.comsci-hub.ruthegoodscentscompany.com | mdpi.comsci-hub.ruthegoodscentscompany.com |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized SPE with the sorbent packed in a syringe. | Used for the analysis of benzophenones in water, wastewater, and cosmetic samples. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

Chromatographic Separation and Detection Technologies

Following sample preparation, the extract is subjected to chromatographic analysis for the separation and quantification of Benzophenone-5. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ijpsjournal.com It is widely used for the trace analysis of Benzophenone-5 and other benzophenones in complex environmental and biological matrices. ijpsjournal.comnih.gov

The chromatographic separation is typically achieved using a reversed-phase column, most commonly a C18 column. noaa.govnih.govnih.gov The mobile phase usually consists of a gradient mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile (B52724). nih.govmdpi.comfrontiersin.org

For detection, electrospray ionization (ESI) is a common interface, which can be operated in either positive (ESI+) or negative (ESI-) mode, depending on the specific analyte and matrix. nih.gov Tandem mass spectrometry is performed in the selected reaction monitoring (SRM) mode, which enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. nih.gov

| Parameter | Details for Benzophenone-5 Analysis | References |

| Chromatographic Column | C18 reversed-phase columns (e.g., Hibar Purospher STAR HR R-18, Waters Acquity UPLC BEH C18) | noaa.govnih.govnih.gov |

| Mobile Phase (Aqueous) | Water with 0.1% formic acid or 10 mM ammonium acetate | nih.govmdpi.comfrontiersin.org |

| Mobile Phase (Organic) | Methanol or Acetonitrile | nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Method Detection Limits (MDLs) | Can reach low ng/L levels in water samples | noaa.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Diode Array Detectors (DAD) or UV-Vis detectors is also a widely used technique for the quantification of Benzophenone-5. nih.govgoogleapis.comwisdomlib.org While generally less sensitive than LC-MS/MS, HPLC-DAD/UV offers a robust and more accessible alternative for many applications.

Similar to LC-MS/MS methods, reversed-phase C18 columns are the standard for separation. helixchrom.comresearchgate.net A study on the impurity profiling of Sulisobenzone (Benzophenone-4) utilized a Kromasil C18 column with a mobile phase consisting of a mixture of 0.2% formic acid and acetonitrile in a 65:35 (v/v) ratio, with detection at 290 nm. researchgate.net Another method for the analysis of benzophenone employed a C18 column with a mobile phase of water, acetonitrile, and acetic acid (49:50:1) and UV detection at 254 nm. helixchrom.com The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. nih.gov

| Parameter | Details for Benzophenone-5 Analysis | References |

| Chromatographic Column | C18 reversed-phase columns (e.g., Kromasil C18, Heritage C18) | helixchrom.comresearchgate.net |

| Mobile Phase | Acetonitrile/water/formic acid or acetic acid mixtures | helixchrom.comresearchgate.net |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector | nih.govgoogleapis.comwisdomlib.org |

| Detection Wavelength | Typically in the range of 250-290 nm | helixchrom.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Select Derivatives

Direct analysis of the highly polar and non-volatile Benzophenone-5 by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Therefore, a crucial derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. mdpi.com This process chemically modifies the analyte, typically by replacing active hydrogens, such as those in the sulfonic acid and hydroxyl groups, with less polar, more volatile moieties.

Silylation is a common derivatization technique used for compounds containing hydroxyl, carboxylic, or sulfonic acid groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are employed to replace the active protons with trimethylsilyl (B98337) (TMS) groups. nih.gov This derivatization significantly reduces the polarity and increases the volatility of the compound, enabling its separation and detection by GC-MS. researchgate.net The optimization of the derivatization reaction, including temperature and time, is critical to ensure complete conversion and avoid degradation, thereby improving chromatographic performance. mdpi.com

Once derivatized, the compound can be analyzed using a GC-MS system. The gas chromatograph separates the derivatized Benzophenone-5 from other components in the sample extract based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then detects the separated derivative, providing both quantification and structural confirmation through its characteristic mass spectrum and fragmentation patterns. researchgate.net While powerful, this multi-step approach, including extraction, cleanup, and derivatization, can be complex and time-consuming. mdpi.com

Capillary Electrophoresis Techniques (e.g., Micellar Electrokinetic Capillary Chromatography)

Capillary Electrophoresis (CE) offers a potent alternative to liquid and gas chromatography for the analysis of charged and highly polar compounds like Benzophenone-5. researchgate.net CE techniques separate analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.

Micellar Electrokinetic Capillary Chromatography (MEKC) is a particularly suitable mode of CE for analyzing both neutral and charged analytes, including a wide range of UV filters. mdpi.commdpi.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. mdpi.com This forms micelles, which act as a pseudo-stationary phase. The separation mechanism involves the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. mdpi.com For sulfonated compounds like Benzophenone-5, the separation is governed by a combination of its intrinsic electrophoretic mobility and its interaction with the micelles. The technique has been successfully applied to separate various benzophenones in cosmetic and environmental samples. nih.govfda.gov.tw

To enhance the sensitivity of CE, which can be a limitation due to the small injection volumes, online preconcentration techniques are often employed. Field-Amplified Sample Injection (FASI) is one such technique that can significantly improve detection limits. nih.gov FASI works by dissolving the sample in a low-conductivity matrix. When a high voltage is applied, the electric field is amplified in the sample zone, causing the analytes to migrate rapidly and stack at the boundary of the higher-conductivity BGE, resulting in a concentrated band. nih.gov The combination of off-line solid-phase extraction (SPE) with FASI-CZE has been shown to achieve detection limits in the low microgram-per-liter range for benzophenones in river water. nih.gov

Method Validation and Performance Assessment

The development of reliable analytical methods requires rigorous validation to ensure the accuracy, precision, and sensitivity of the data. This involves assessing key performance parameters in the context of the specific environmental matrices being studied.

Recovery Rates and Matrix Effects in Diverse Environmental Samples

Recovery is a measure of the analytical method's extraction efficiency and is determined by analyzing samples spiked with a known concentration of the analyte before extraction. For benzophenones, acceptable recovery rates are typically sought to ensure the method accurately reflects the true concentration in the sample. Studies have reported recoveries for various benzophenones, including hydroxylated and methoxylated derivatives, in the range of 70% to 116% for sediment and sludge, 81% to 122% for wastewater, and 88% to 114% for groundwater. nih.govacs.org In another study analyzing water and soil, recoveries ranged from 62-114% and 60-125%, respectively. nih.gov

Matrix effects occur when components of the sample matrix, other than the analyte, interfere with the ionization process in the mass spectrometer, leading to either signal suppression or enhancement. frontiersin.org This can significantly impact the accuracy of quantification. These effects are evaluated by comparing the analytical response of a standard in a pure solvent to that of a standard spiked into a sample extract from which the analyte has been removed. frontiersin.org For benzophenones, matrix effects have been observed in complex samples like river water and umbilical cord blood. csic.espeerj.com To compensate for these effects, matrix-matched calibration or the use of isotopically labeled internal standards is often essential for accurate quantification. csic.escapes.gov.br

Limits of Detection and Quantification for Trace Analysis